molecular formula C7H5F3N2O2 B15307663 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Cat. No.: B15307663
M. Wt: 206.12 g/mol
InChI Key: KVABMEMRYKVALW-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinic acid framework. One common method involves the reaction of 6-chloronicotinic acid with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Amino-5-(trifluoromethyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of high-performance materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)nicotinic acid: Similar structure with the amino group at the 2nd position.

    6-(Trifluoromethyl)nicotinic acid: Lacks the amino group but retains the trifluoromethyl group.

    6-Amino-3-(trifluoromethyl)nicotinic acid: Amino group at the 6th position and trifluoromethyl group at the 3rd position.

Uniqueness

6-Amino-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)

InChI Key

KVABMEMRYKVALW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C(=O)O

Origin of Product

United States

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